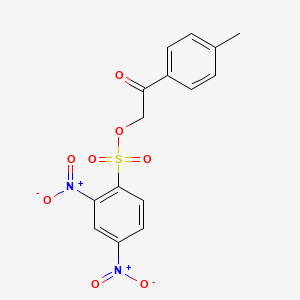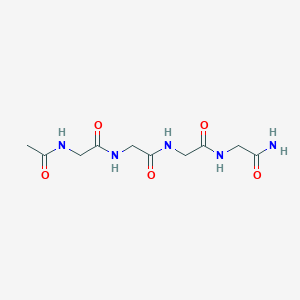
N-Acetylglycylglycylglycylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylglycylglycylglycylglycinamide is a chemical compound with the molecular formula C10H17N5O5 It is a derivative of glycinamide, characterized by the presence of multiple glycine residues and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycinamide typically involves the stepwise addition of glycine residues to a glycinamide backbone, followed by acetylation. The process can be summarized as follows:
Stepwise Addition of Glycine Residues: The initial step involves the formation of glycinamide, which is then subjected to successive coupling reactions with glycine. Each coupling step requires the use of activating agents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of peptide bonds.
Acetylation: The final step involves the acetylation of the terminal amino group using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptide-based compounds. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, facilitating purification and minimizing side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetylglycylglycylglycylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of smaller peptides or individual amino acids.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reagents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Acylation reagents such as acetic anhydride or acetyl chloride are used for substitution reactions.
Major Products Formed
Hydrolysis: Smaller peptides or individual amino acids.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Compounds with different acyl groups replacing the acetyl group.
Wissenschaftliche Forschungsanwendungen
N-Acetylglycylglycylglycylglycinamide has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The compound is used in studies related to protein structure and function, as well as enzyme-substrate interactions.
Industry: The compound can be used in the production of peptide-based materials and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of N-Acetylglycylglycylglycylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymes involved in peptide bond hydrolysis or as a ligand for receptors that recognize peptide sequences. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
N-Acetylglycylglycylglycylglycinamide can be compared with other similar compounds, such as:
N-Acetylglycylglycylglycinamide: A shorter peptide with one fewer glycine residue.
N-Acetylglycylglycylglycylglycine: A similar compound with a carboxyl group instead of an amide group at the terminal position.
N-Acetylglycylglycylglycylglycylglycinamide: A longer peptide with one additional glycine residue.
The uniqueness of this compound lies in its specific sequence of glycine residues and the presence of an acetyl group, which can influence its chemical properties and biological activity.
Eigenschaften
CAS-Nummer |
349142-56-9 |
|---|---|
Molekularformel |
C10H17N5O5 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetamide |
InChI |
InChI=1S/C10H17N5O5/c1-6(16)12-3-8(18)14-5-10(20)15-4-9(19)13-2-7(11)17/h2-5H2,1H3,(H2,11,17)(H,12,16)(H,13,19)(H,14,18)(H,15,20) |
InChI-Schlüssel |
FMAIHTNTODJPEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


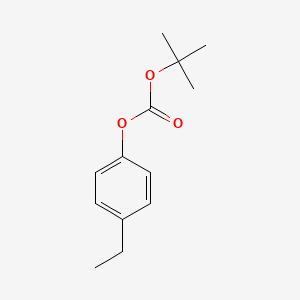
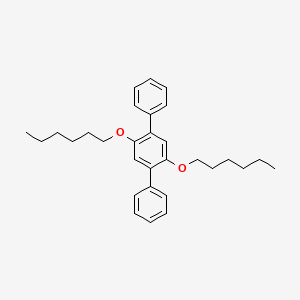
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
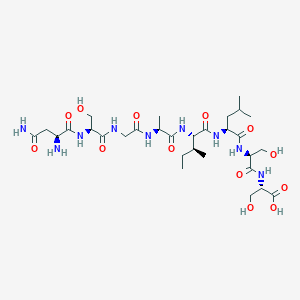
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
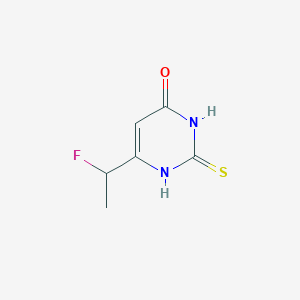
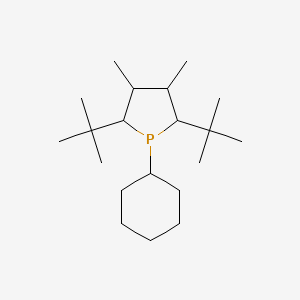
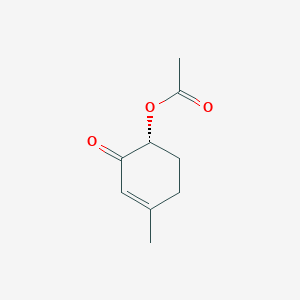
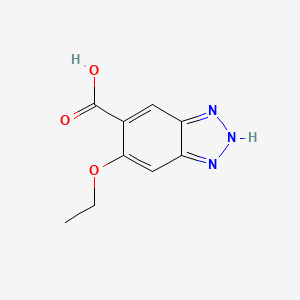
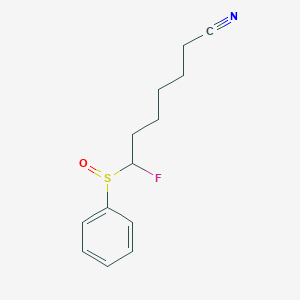
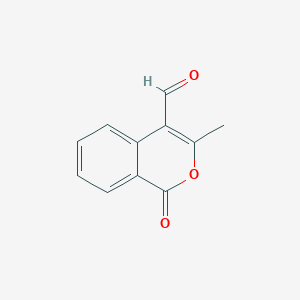
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)

